

Application Notes & Protocols: Synthesis of Dichloroglyoxime from Glyoxime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glyoxime

Cat. No.: B048743

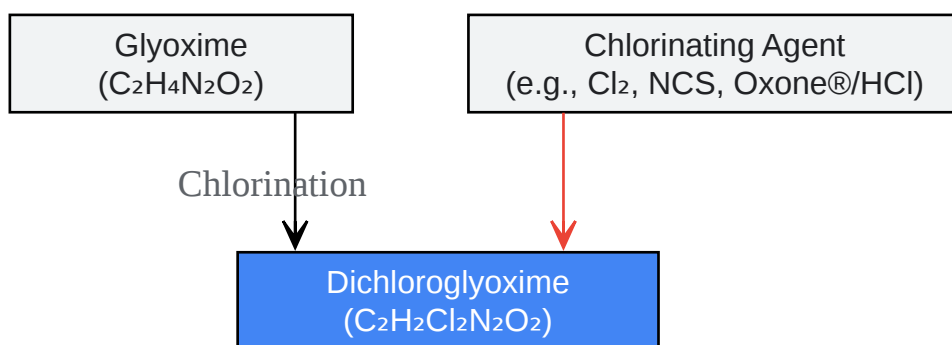
[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dichloroglyoxime (DCG) is a crucial chemical intermediate used in the synthesis of various compounds, including high-energy materials and industrial fungicides.[1][2] It serves as a key building block for creating complex heterocyclic structures like 3,3'-bis-isoxazoles and 5,5'-bis-tetrazole-1,1'-diol based materials.[3] This document provides detailed protocols for the synthesis of dichloroglyoxime from its precursor, glyoxime, using several established methods. The protocols are compiled from peer-reviewed literature and patents, offering researchers a selection of methodologies to suit different laboratory capabilities and safety considerations.

Synthesis Reaction Pathway

The fundamental reaction involves the chlorination of glyoxime to yield dichloroglyoxime. This transformation can be achieved using various chlorinating agents.



[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of dichloroglyoxime from glyoxime.

Method A: Chlorination using Chlorine Gas (Cl₂) in an Alcoholic Solvent

This is a traditional and cost-effective method for synthesizing dichloroglyoxime.^[4] However, it requires careful handling of highly toxic chlorine gas.^{[3][5][6]} Variations of this method involve different alcoholic solvents and temperature conditions.

Experimental Protocol:

This protocol is adapted from a procedure using ethanol as the solvent.^{[7][8]}

- **Setup:** In a 1-liter four-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, place 35.2 g (0.4 moles) of **glyoxime** and 400 mL of ethanol.
- **Cooling:** Cool the suspension in a dry ice/methanol bath to a temperature below -20°C.
- **Chlorination:** Slowly bubble 70 g (0.984 moles) of chlorine gas through the cooled suspension over 30 minutes, ensuring the temperature is maintained below -20°C.^{[7][8]} The reaction time is critical, as longer durations can lead to decreased yields.^[9]
- **Solvent Removal:** After the addition of chlorine is complete, allow the reaction mixture to warm to room temperature. Remove the ethanol by distillation under reduced pressure.
- **Purification:** Add 100 mL of chloroform to the residue to disperse the crystals.
- **Isolation:** Filter the solid product and dry it in vacuo to obtain dichloroglyoxime.

Quantitative Data Summary (Method A):

Reference	Reactants (Glyoxime)	Solvent	Chlorinating Agent	Temperature	Time	Yield	Purity
US Patent 4,539,405[7]	17.6 g	95% Ethanol	Chlorine Gas	-20°C	30 min	77-97%	Not Specified
US Patent 5,476,967[8]	35.2 g	Ethanol	70 g Chlorine Gas	< -20°C	30 min	84.3%	Not Specified
British Patent GB13072 23[1][7]	18 g	10% HCl (aq)	Chlorine Gas	Not Specified	8 hours	37.5%	Not Specified
Fakhraian & Nassimi (2023)[4]	Not specified	Ethanol	Chlorine Gas (0.2 atm overpressure)	Not Specified	20 min	75%	>98%

Method B: Chlorination using N-Chlorosuccinimide (NCS)

This method provides a safer alternative to using chlorine gas, as N-Chlorosuccinimide (NCS) is a solid that is easier to handle.[3][5][6] The reaction is typically carried out in dimethylformamide (DMF).

Experimental Protocol:

This protocol is based on the procedure described by Sabatini, et al. (2016).[3]

- Setup: To a 1000 mL round-bottom flask equipped with a mechanical stirrer, add 30.0 g (0.341 moles) of **glyoxime** and 340 mL of DMF.
- Dissolution & Cooling: Stir the mixture until the **glyoxime** is completely dissolved. Cool the solution to 0°C using an ice bath.
- Addition of NCS: Add 95.2 g (0.699 moles, 2.05 equivalents) of N-chlorosuccinimide in eight equal portions over a period of 2 hours.
- Reaction: After the final addition, stir the reaction mixture overnight while allowing the ice bath to slowly warm to room temperature.
- Solvent Removal: Remove the DMF under reduced pressure using a rotary evaporator at 70°C.
- Workup: The original publication describes a specific lithium chloride-based workup to achieve high purity.^{[3][5]} This involves treating the residue to separate the product from reaction byproducts.

Quantitative Data Summary (Method B):

Reference	Reactants (Glyoxime)	Solvent	Chlorinating Agent	Temperature	Time	Yield	Purity
Sabatini, et al. (2016) ^[3]	30.0 g	DMF	95.2 g NCS	0°C to RT	Overnight	75%	High Purity

Method C: Chlorination using Potassium Monoperoxysulfate (Oxone®)

This method, detailed in a Korean patent, avoids the direct use of chlorine gas by generating the chlorinating species in situ.^{[1][4]} It utilizes a combination of concentrated hydrochloric acid and Oxone® in DMF at room temperature.^{[1][2]}

Experimental Protocol:

This protocol is adapted from patent KR101845624B1.[1]

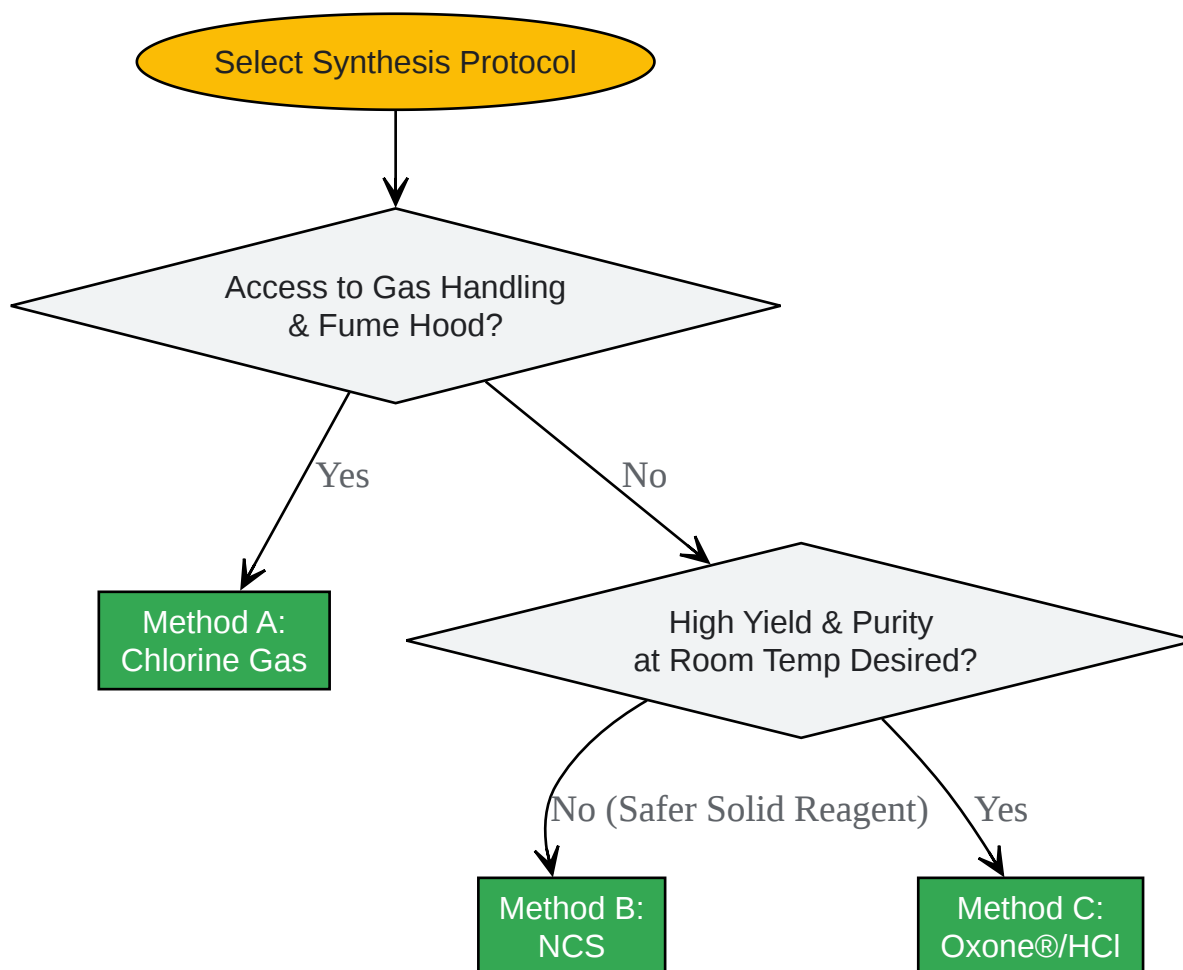
- Preparation of Reaction Solution: In a suitable reaction vessel, dissolve 10.0 g of **glyoxime** in a solution containing 20.8 g of concentrated hydrochloric acid and 1140 mL of DMF.
- Addition of Oxidant: To this solution, add 182 g of Oxone® (potassium monopersulfate).
- Reaction: Stir the mixture at room temperature for 2 hours.
- Quenching and Extraction: Add 1000 mL of distilled water to the reaction mixture. Extract the aqueous phase three times with 500 mL of diethyl ether.
- Washing: Combine the organic layers and wash with 200 mL of 0.5N hydrochloric acid solution, followed by a brine wash.
- Drying and Isolation: Dry the organic layer over magnesium sulfate (MgSO₄). Remove the solvent via vacuum distillation to yield the dichloro**glyoxime** product.

Quantitative Data Summary (Method C):

Reference	Reactants (Glyoxime)	Solvent	Chlorinating System	Temperature	Time	Yield	Purity
KR Patent 1018456 24B1[1]	10.0 g	DMF	20.8 g conc. HCl + 182 g Oxone®	Room Temp.	2 hours	90%	>99%
KR Patent 1018456 24B1[1]	2.00 g	DMF	4.16 g conc. HCl + 36.3 g Oxone®	Room Temp.	2 hours	94%	>99%

Workflow for Synthesis Protocol Selection

The choice of synthesis protocol depends on available equipment, safety infrastructure, and desired scale.



[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting a dichloroglyoxime synthesis method.

Safety and Handling Precautions

- **Glyoxime:** Handle with standard laboratory personal protective equipment (PPE).
- **Dichloroglyoxime:** The product is a stable solid but should be handled with care. Its molecular weight is 156.95 g/mol, and it exists as a white crystal with a melting point of 204°C.^[1]

- Chlorine Gas (Method A): Extremely toxic and corrosive. All manipulations must be performed in a well-ventilated chemical fume hood by trained personnel with access to appropriate emergency equipment.
- N-Chlorosuccinimide (Method B): An irritant. Avoid inhalation of dust and contact with skin and eyes.
- Oxone® and Concentrated HCl (Method C): Oxone® is a strong oxidizing agent. Concentrated HCl is highly corrosive. Handle both with appropriate PPE, including gloves and safety glasses, in a fume hood.
- Solvents: DMF, ethanol, and diethyl ether are flammable. Keep away from ignition sources. DMF is a reproductive hazard. Diethyl ether can form explosive peroxides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. KR101845624B1 - Preparation method for high purity and high yield dichloroglyoxime - Google Patents [patents.google.com]
2. KR20180032345A - Preparation method for high purity and high yield dichloroglyoxime - Google Patents [patents.google.com]
3. pubs.acs.org [pubs.acs.org]
4. tandfonline.com [tandfonline.com]
5. researchgate.net [researchgate.net]
6. Item - A Chlorine Gas-Free Synthesis of Dichloroglyoxime - American Chemical Society - Figshare [acs.figshare.com]
7. CN104276978A - Method for synthesizing dichloroglyoxime - Google Patents [patents.google.com]
8. US5476967A - Production method of organic solvent solution of dichloroglyoxime - Google Patents [patents.google.com]

- 9. EP0636605A1 - Production method of organic solvent solution of dichloroglyoxime - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Synthesis of Dichloroglyoxime from Glyoxime]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048743#glyoxime-as-a-precursor-for-dichloroglyoxime-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com